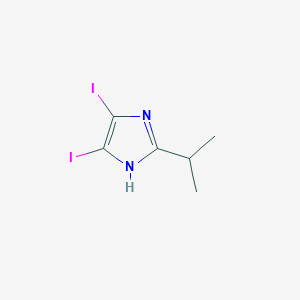

4,5-diiodo-2-isopropyl-1H-imidazole

Description

BenchChem offers high-quality 4,5-diiodo-2-isopropyl-1H-imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-diiodo-2-isopropyl-1H-imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-diiodo-2-propan-2-yl-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8I2N2/c1-3(2)6-9-4(7)5(8)10-6/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFRFTOVWIUUJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C(N1)I)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4,5-diiodo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and characterization of 4,5-diiodo-2-isopropyl-1H-imidazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document provides detailed experimental protocols, comprehensive characterization data, and visual representations of the synthesis workflow.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The introduction of halogen atoms, particularly iodine, into the imidazole ring can significantly modulate the compound's physicochemical properties and biological activity. 4,5-diiodo-2-isopropyl-1H-imidazole is a valuable building block for the synthesis of more complex molecules in drug discovery and a subject of interest for its own potential therapeutic applications. This guide outlines a reliable synthetic route and the analytical methods for its thorough characterization.

Synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole

The synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole is achieved through the direct iodination of 2-isopropyl-1H-imidazole. The following protocol is a robust method for obtaining the desired product.

Experimental Protocol: Iodination of 2-isopropyl-1H-imidazole

Materials:

-

2-isopropyl-1H-imidazole

-

Iodine (I₂)

-

Potassium Iodide (KI)

-

Sodium Hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel (for column chromatography)

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve 2-isopropyl-1H-imidazole (1.0 eq) in a suitable solvent such as dichloromethane.

-

In a separate beaker, prepare the iodinating reagent by dissolving iodine (2.2 eq) and potassium iodide (2.2 eq) in an aqueous solution of sodium hydroxide.

-

Cool the flask containing the 2-isopropyl-1H-imidazole solution to 0 °C in an ice bath.

-

Slowly add the iodinating reagent to the cooled solution of 2-isopropyl-1H-imidazole with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford 4,5-diiodo-2-isopropyl-1H-imidazole as a solid.

Synthesis Workflow

Caption: Synthetic workflow for 4,5-diiodo-2-isopropyl-1H-imidazole.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized 4,5-diiodo-2-isopropyl-1H-imidazole. The following tables summarize the expected quantitative data from various analytical techniques.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₈I₂N₂ |

| Molecular Weight | 361.95 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155-160 °C (Representative) |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate |

Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.5 (broad) | s | 1H | N-H |

| 3.1 | sept | 1H | -CH(CH₃)₂ |

| 1.4 | d | 6H | -CH(CH₃)₂ |

3.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 150.0 | C2 (imidazole) |

| 90.0 | C4/C5 (imidazole) |

| 28.0 | -CH(CH₃)₂ |

| 23.0 | -CH(CH₃)₂ |

3.2.3. Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 362 | 100 | [M]⁺ (Molecular Ion) |

| 235 | 40 | [M - I]⁺ |

| 110 | 80 | [M - 2I]⁺ (2-isopropyl-1H-imidazole fragment) |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: 400 MHz NMR Spectrometer

¹H NMR Protocol:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to the residual solvent peak.

¹³C NMR Protocol:

-

Use the same sample prepared for ¹H NMR.

-

Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.

-

Process the spectrum similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Instrumentation: Mass spectrometer with an electron ionization (EI) source.

Protocol:

-

Introduce a small amount of the sample into the ion source, either directly via a solid probe or after separation by gas chromatography.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

-

Analyze the resulting spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Potential Applications in Drug Development

Imidazole-based compounds are of significant interest in drug development due to their diverse pharmacological activities. The introduction of iodine atoms can enhance lipophilicity, which may improve membrane permeability and target engagement. Furthermore, the iodine atoms can participate in halogen bonding, a non-covalent interaction that can influence ligand-protein binding.

Signaling Pathway Diagram (Hypothetical)

The following diagram illustrates a hypothetical mechanism of action where a 4,5-diiodo-2-isopropyl-1H-imidazole derivative could act as an inhibitor of a protein kinase signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-diiodo-2-isopropyl-1H-imidazole. The detailed protocols and characterization data presented herein will be a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development. The potential for this and related compounds to serve as scaffolds for novel therapeutics warrants further investigation.

An In-depth Technical Guide on the Physicochemical Properties of 4,5-diiodo-2-isopropyl-1H-imidazole

Disclaimer: A comprehensive literature search revealed a lack of specific experimental data for the physicochemical properties, detailed experimental protocols, and biological activity of 4,5-diiodo-2-isopropyl-1H-imidazole. The following guide is constructed based on data from closely related analogous compounds. The presented information should be considered as an estimation and a starting point for further experimental investigation.

Introduction

4,5-diiodo-2-isopropyl-1H-imidazole is a halogenated imidazole derivative. Imidazole-containing compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1][2][3] The introduction of iodine and isopropyl groups to the imidazole core is expected to modulate its physicochemical properties, such as lipophilicity and steric bulk, which in turn can influence its biological activity and pharmacokinetic profile. This technical guide aims to provide a summary of the likely physicochemical characteristics of 4,5-diiodo-2-isopropyl-1H-imidazole by examining data from analogous compounds.

Physicochemical Properties of Analogous Compounds

| Property | 4,5-diiodo-1H-imidazole | 4,5-diiodo-2-methyl-1H-imidazole | 2-isopropyl-1H-imidazole |

| Molecular Formula | C3H2I2N2[4] | C4H4I2N2[5] | C6H10N2[6] |

| Molecular Weight | 319.87 g/mol [4] | 333.9 g/mol [5] | 110.16 g/mol [6] |

| Melting Point | Not Available | 194-195 °C[5] | 125-134 °C[6] |

| Boiling Point | Not Available | 434.9 ± 30.0 °C (Predicted)[5] | Not Available |

| logP (Octanol/Water) | 1.4 (Computed)[4] | 1.92730 (Predicted)[5] | 1.2 (Computed)[7] |

| pKa | Not Available | Not Available | Not Available |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and acetone.[8] | Not Available | Enhanced solubility and stability due to the isopropyl group.[6] |

Proposed Experimental Protocols

While a specific synthesis protocol for 4,5-diiodo-2-isopropyl-1H-imidazole was not found, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted imidazoles.

Proposed Synthesis of 4,5-diiodo-2-isopropyl-1H-imidazole

A potential two-step synthesis is outlined below. The first step involves the iodination of 2-isopropyl-1H-imidazole, followed by purification.

Step 1: Iodination of 2-isopropyl-1H-imidazole

This step is based on the general procedure for the iodination of imidazoles.

-

Materials: 2-isopropyl-1H-imidazole, Iodine (I2), Sodium Hydroxide (NaOH), Dioxane, Water.

-

Procedure:

-

Dissolve 2-isopropyl-1H-imidazole in a mixture of dioxane and water.

-

Add sodium hydroxide to the solution.

-

Slowly add a solution of iodine in dioxane to the reaction mixture.

-

Stir the reaction at room temperature for a specified period.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a sodium thiosulfate solution to remove excess iodine.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

-

A patent for the synthesis of 4,5-diiodo-1H-imidazole suggests a similar method where imidazole reacts with sodium hydroxide to form imidazole sodium, which then reacts with elemental iodine.[9] Another described synthesis of 4,5-diiodo-2-methyl-1H-imidazole involves the reaction of 2-methylimidazole with iodine in the presence of sodium carbonate in a dioxane/water mixture.[10]

Potential Biological Activity and Signaling Pathways

The biological activity of 4,5-diiodo-2-isopropyl-1H-imidazole has not been reported. However, the imidazole scaffold is a common feature in many biologically active compounds.

-

Antibacterial and Antifungal Activity: Many substituted imidazole derivatives have demonstrated potent antibacterial and antifungal properties.[1] The presence of halogens, such as iodine, can enhance this activity.

-

Anticancer Activity: Imidazole-containing compounds have been investigated as potential anticancer agents.[3] Some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival. For example, some 1,4-dialkoxynaphthalene-imidazolium salt derivatives have shown anti-cancer effects through the inhibition of ERK5 kinase activity.[3]

-

Enzyme Inhibition: The imidazole ring can coordinate with metal ions in the active sites of enzymes, leading to their inhibition. Diphenyleneiodonium, an NADPH oxidase 2 inhibitor, is an example of an iodonium compound that affects cellular signaling.[11][12]

Given the structural similarities to other biologically active imidazoles, it is plausible that 4,5-diiodo-2-isopropyl-1H-imidazole could exhibit inhibitory activity against certain enzymes or signaling pathways. A hypothetical signaling pathway that could be targeted by such a compound is the MAPK/ERK pathway, which is often dysregulated in cancer.

Conclusion

While specific experimental data for 4,5-diiodo-2-isopropyl-1H-imidazole is currently lacking, this technical guide provides a foundational understanding of its likely physicochemical properties and potential biological activities based on analogous compounds. The proposed synthetic route offers a starting point for its chemical synthesis. Further experimental studies are necessary to fully characterize this compound and explore its potential applications in research and drug development.

References

- 1. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Anti-cancer Effects of 1,4-Dialkoxynaphthalene-Imidazolium Salt Derivatives through ERK5 kinase activity inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 1H-Imidazole, 2-(1-methylethyl)- | C6H10N2 | CID 123457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,5-Diiodo-imidazole Supplier China | Properties, Uses, Safety & SDS | Buy High Purity 4,5-Diiodoimidazole Online [quinoline-thiophene.com]

- 9. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 10. 4,5-Diiodo-2-methyl-1H-imidazole synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. onesearch.cumbria.ac.uk [onesearch.cumbria.ac.uk]

Determining the Solubility of 4,5-diiodo-2-isopropyl-1H-imidazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for determining the solubility of 4,5-diiodo-2-isopropyl-1H-imidazole in common organic solvents. As a novel compound of interest in medicinal chemistry and materials science, understanding its solubility profile is critical for its application in drug development, formulation, and synthesis.[1][2] While specific quantitative solubility data for 4,5-diiodo-2-isopropyl-1H-imidazole is not yet publicly available, this document outlines a detailed experimental protocol based on established methodologies for analogous imidazole derivatives.[3][4][5] Furthermore, it provides a structured template for data presentation and a visual workflow to guide researchers in their laboratory investigations.

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules.[2][6][7] The compound 4,5-diiodo-2-isopropyl-1H-imidazole, a polysubstituted imidazole, presents a unique scaffold for the synthesis of more complex molecules, particularly through coupling reactions where the iodine atoms can be substituted.[2] The solubility of this compound in various organic solvents is a fundamental physicochemical property that dictates its handling, purification, formulation, and bioavailability.[8]

This guide is intended to provide researchers with the necessary tools to systematically determine and report the solubility of 4,5-diiodo-2-isopropyl-1H-imidazole, thereby enabling its effective use in further research and development.

General Solubility Profile of Imidazole Derivatives

Generally, the parent imidazole is a polar compound soluble in water and other polar solvents.[6] However, the introduction of substituents significantly alters the solubility profile. The presence of two iodine atoms and an isopropyl group in 4,5-diiodo-2-isopropyl-1H-imidazole is expected to increase its lipophilicity compared to the parent imidazole, suggesting higher solubility in organic solvents. Qualitative information from the synthesis of the related 4,5-diiodo-1H-imidazole indicates solubility in solvents like ethyl acetate and tetrahydrofuran, which are used during its purification.[1] Studies on other imidazole derivatives have shown that solubility in alcohols and ketones is generally higher than in ethers and chloroalkanes.[4][5]

Experimental Protocol for Solubility Determination

The following is a detailed protocol for determining the solubility of 4,5-diiodo-2-isopropyl-1H-imidazole in various organic solvents using a dynamic (polythermal) method. This method involves visually observing the dissolution of the solid in a solvent as the temperature is changed.[3][4]

3.1. Materials and Equipment

-

4,5-diiodo-2-isopropyl-1H-imidazole (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Jacketed glass vessel with a magnetic stirrer and temperature control system (e.g., circulating water bath)

-

Calibrated thermometer or temperature probe (accuracy ±0.1 K)

-

Analytical balance (accuracy ±0.0001 g)

-

Light source for clear observation of the solid-liquid equilibrium

3.2. Procedure

-

Sample Preparation: Accurately weigh a specific amount of 4,5-diiodo-2-isopropyl-1H-imidazole and the chosen solvent into the jacketed glass vessel.

-

Heating and Observation:

-

Heat the mixture slowly and uniformly while stirring continuously.

-

Observe the solution for the complete disappearance of solid particles. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific concentration.

-

-

Cooling and Observation:

-

Slowly cool the saturated solution while stirring.

-

Observe the temperature at which the first crystals reappear. This temperature is recorded as the crystallization temperature.

-

-

Data Collection:

-

For a given composition, the average of the saturation and crystallization temperatures is taken as the equilibrium temperature.

-

Repeat this procedure for several different concentrations of the solute in the solvent to obtain a solubility curve.

-

3.3. Data Analysis

The experimental data can be correlated using thermodynamic models such as the modified Apelblat equation, which is commonly used for solid-liquid equilibrium data.[3]

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. The following table provides a template for recording experimental results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Molar Fraction (x) |

| Methanol | 20 | |||

| 30 | ||||

| 40 | ||||

| Ethanol | 20 | |||

| 30 | ||||

| 40 | ||||

| Acetone | 20 | |||

| 30 | ||||

| 40 | ||||

| Ethyl Acetate | 20 | |||

| 30 | ||||

| 40 | ||||

| Dichloromethane | 20 | |||

| 30 | ||||

| 40 | ||||

| Toluene | 20 | |||

| 30 | ||||

| 40 | ||||

| Hexane | 20 | |||

| 30 | ||||

| 40 |

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 4,5-diiodo-2-isopropyl-1H-imidazole.

Caption: Workflow for the dynamic determination of solubility.

Conclusion

The solubility of 4,5-diiodo-2-isopropyl-1H-imidazole in common organic solvents is a crucial parameter for its successful application in research and development. This guide provides a robust experimental protocol and data management framework to enable researchers to systematically determine this property. The generated data will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating this promising compound for a variety of applications.

References

- 1. CN112321512A - Synthesis method of 4, 5-diiodo-1H-imidazole - Google Patents [patents.google.com]

- 2. 4,5-Diiodo-1H-imidazole | 15813-09-9 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity [mdpi.com]

- 8. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Analysis of 4,5-diiodo-2-isopropyl-1H-imidazole: A Prototypical Technical Guide

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and coordination properties. Halogenation of the imidazole ring, particularly iodination, can significantly modulate the electronic properties, lipophilicity, and potential for halogen bonding, which are critical for designing novel therapeutic agents and functional materials. This guide provides a prototypical overview of the theoretical and computational analysis of 4,5-diiodo-2-isopropyl-1H-imidazole, a molecule of interest for its potential applications stemming from the combination of the bulky isopropyl group and the electron-withdrawing, halogen-bond-donating iodine substituents.

This document outlines a plausible synthetic route, proposes a standard computational methodology for theoretical calculations, presents hypothetical data in a structured format, and suggests experimental protocols for characterization.

Proposed Synthesis and Characterization

A plausible synthetic pathway for 4,5-diiodo-2-isopropyl-1H-imidazole would likely involve a two-step process: the synthesis of the 2-isopropyl-1H-imidazole precursor, followed by its iodination.

Synthesis of 2-isopropyl-1H-imidazole

The precursor, 2-isopropyl-1H-imidazole, can be synthesized via the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole.

Experimental Protocol (Prototypical):

-

Reactants: 2-isopropyl-4,5-dihydro-1H-imidazole, Nickel catalyst, Ethanol.

-

Procedure: A solution of 2-isopropyl-4,5-dihydro-1H-imidazole (10 g, 80.36 mmol) in ethanol (20 mL) is prepared. A nickel catalyst (1 g, 10 wt%) is added to the solution. The reaction mixture is heated to reflux for 48 hours.

-

Work-up: The mixture is cooled to room temperature, and insoluble particles are removed by filtration. The filtrate is concentrated under reduced pressure to yield 2-isopropyl-1H-imidazole as a white solid.

Iodination of 2-isopropyl-1H-imidazole

The iodination of the imidazole ring can be achieved using an iodine source in a basic medium.

Experimental Protocol (Prototypical):

-

Reactants: 2-isopropyl-1H-imidazole, Iodine (I₂), Potassium Iodide (KI), Sodium Hydroxide (NaOH), Water.

-

Procedure: 2-isopropyl-1H-imidazole is dissolved in an aqueous solution of sodium hydroxide. A solution of iodine and potassium iodide in water is added dropwise to the imidazole solution at room temperature with stirring. The reaction is monitored by TLC.

-

Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to neutral, leading to the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 4,5-diiodo-2-isopropyl-1H-imidazole.

Diagram of the Proposed Synthetic Workflow:

literature review of 2-substituted 4,5-diiodoimidazoles

An In-depth Technical Guide on 2-Substituted 4,5-Diiodoimidazoles: A Literature Review

Introduction

Imidazole and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and serving as versatile synthetic intermediates. Among the various substituted imidazoles, 2-substituted 4,5-diiodoimidazoles represent a unique class of compounds. The presence of iodine atoms at the 4 and 5 positions offers opportunities for further functionalization through metal-halogen exchange reactions, making them valuable precursors for the synthesis of more complex polysubstituted imidazoles. This technical guide provides a comprehensive review of the available scientific literature on the synthesis, reactions, and potential applications of 2-substituted 4,5-diiodoimidazoles, with a focus on quantitative data and detailed experimental protocols.

Synthesis and Reactions of 2-Substituted 4,5-Diiodoimidazoles

The primary utility of 2-substituted 4,5-diiodoimidazoles in synthetic chemistry lies in their ability to undergo iodine-magnesium exchange to form reactive vicinal dianions. This transformation opens up a pathway to introduce a variety of substituents at the 4 and 5 positions of the imidazole ring.

A key study outlines a convenient procedure for the generation of 4,5-dimagnesioimidazoles from N-protected 2-substituted 4,5-diiodoimidazoles.[1] These dianions can then react with various electrophiles to yield 4,5-disubstituted imidazoles.[1]

General Reaction Scheme

The general synthetic route involves the treatment of an N-protected 2-substituted 4,5-diiodoimidazole with isopropylmagnesium chloride (i-PrMgCl) in tetrahydrofuran (THF) to generate the 4,5-dimagnesioimidazole dianion. This intermediate is then quenched with an electrophile to afford the desired 4,5-disubstituted product.

Caption: Synthetic pathway from 2-substituted 4,5-diiodoimidazoles to 4,5-disubstituted imidazoles.

Quantitative Data on the Synthesis of 4,5-Disubstituted Imidazoles

The yields of the 4,5-disubstituted imidazoles are dependent on the nature of the substituent at the 2-position of the imidazole ring and the electrophile used for quenching. The following table summarizes the reported yields for various reactions.[1]

| 2-Substituent | N-Protecting Group | Electrophile | Product | Yield (%) |

| H | SEM | PhCHO | 1,1'-[Oxybis(methylene)]bis[2-(hydroxymethyl)-4,5-bis(phenylmethyl)-1H-imidazole] | 45 |

| Me | SEM | PhCHO | 1-(Phenylmethyl)-2-methyl-4,5-bis(phenylmethyl)-1H-imidazole | 52 |

| Ph | SEM | PhCHO | 1-(Phenylmethyl)-2-phenyl-4,5-bis(phenylmethyl)-1H-imidazole | 71 |

| H | SEM | Me₂CO | 2-(1-Hydroxy-1-methylethyl)-4,5-bis(1-hydroxy-1-methylethyl)-1-(phenylmethyl)imidazole | 27 |

| Me | SEM | Me₂CO | 2-Methyl-4,5-bis(1-hydroxy-1-methylethyl)-1-(phenylmethyl)imidazole | 33 |

| Ph | SEM | Me₂CO | 2-Phenyl-4,5-bis(1-hydroxy-1-methylethyl)-1-(phenylmethyl)imidazole | 65 |

| H | SEM | I₂ | 1-(Phenylmethyl)-2,4,5-triiodo-1H-imidazole | 40 |

| Ph | SEM | I₂ | 1-(Phenylmethyl)-2-phenyl-4,5-diiodo-1H-imidazole | 68 |

SEM: 2-(Trimethylsilyl)ethoxymethyl

The best yields were achieved when the 2-position of the imidazole was blocked by a stable, non-reactive group, such as a phenyl group, and when reactive electrophiles were employed.[1]

Experimental Protocols

General Procedure for the Formation and Reaction of 4,5-Dimagnesioimidazoles: [1]

-

To a solution of the N-protected-2-substituted-4,5-diiodoimidazole in dry tetrahydrofuran (THF), add 2.4 equivalents of isopropylmagnesium chloride (i-PrMgCl) at a temperature of 0-5 °C.

-

Stir the resulting mixture at this temperature for 1 hour to allow for the formation of the 4,5-dimagnesio species.

-

Add the desired electrophile to the reaction mixture.

-

After the reaction is complete, quench the reaction with an appropriate workup procedure.

-

Isolate and purify the 4,5-disubstituted imidazole product using standard techniques such as column chromatography.

It is noted that using other Grignard reagents like ethylmagnesium bromide (EtMgBr) can lead to lower yields of the desired 4,5-disubstituted product and the formation of mono-substituted byproducts.[1] The use of phenylmagnesium bromide (PhMgBr) or tert-butylmagnesium chloride (t-BuMgCl) resulted in the isolation of only the mono-substituted product.[1]

Biological Activity of 2-Substituted Imidazoles

The direct biological evaluation of 2-substituted 4,5-diiodoimidazoles is not extensively reported in the reviewed literature. However, the broader class of 2-substituted imidazoles, particularly with different substituents at the 4 and 5 positions (e.g., diphenyl), has been the subject of numerous pharmacological studies. These studies provide valuable insights into the potential biological activities that could be explored for derivatives of 4,5-diiodoimidazoles.

Derivatives of 2-substituted-4,5-diphenylimidazoles have demonstrated a wide range of biological activities, including:

-

Anthelmintic activity: Several 2-substituted-4,5-diphenylimidazoles have shown significant anthelmintic activity, with some compounds exhibiting faster paralysis and death times for the test organism compared to standard drugs like albendazole and piperazine citrate.[2][3]

-

Antimicrobial activity: Various 2-substituted-4,5-diphenylimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[4][5][6] Some of these compounds have shown promising activity against a range of bacterial and fungal strains.[6] Additionally, 2,4,5-trisubstituted imidazoles have been screened against human pathogenic bacteria and fungi, with some compounds showing potent antibacterial effects.[7]

-

Antidepressant properties: A series of 2-substituted 4,5-dihydro-1H-imidazole derivatives have been identified to possess a unique combination of alpha 2-adrenoreceptor antagonist and serotonin-selective reuptake inhibitory activities, suggesting potential as antidepressants.[8]

While these findings are for imidazoles with different substitution patterns at the 4 and 5 positions, they highlight the therapeutic potential of the 2-substituted imidazole scaffold. The 4,5-diiodo functionality serves as a synthetic handle to introduce diverse substituents, which could modulate the biological activity and lead to the discovery of novel therapeutic agents.

Conclusion

2-Substituted 4,5-diiodoimidazoles are valuable synthetic intermediates, primarily utilized for the generation of 4,5-dimagnesioimidazole dianions. These reactive intermediates provide a facile route to a variety of 4,5-disubstituted imidazoles. The success of this synthetic strategy is influenced by the nature of the 2-substituent and the choice of the electrophile. While the direct biological activities of 2-substituted 4,5-diiodoimidazoles are not well-documented, the broader class of 2-substituted imidazoles exhibits significant pharmacological potential, including anthelmintic, antimicrobial, and antidepressant properties. Further research into the synthesis and biological evaluation of novel derivatives prepared from 2-substituted 4,5-diiodoimidazoles is warranted to explore their full potential in drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Antibacterial activity of synthesized 2,4,5-trisubstituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability and Storage of 4,5-diiodo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the heterocyclic compound 4,5-diiodo-2-isopropyl-1H-imidazole. Given the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds, general principles of imidazole chemistry, and the known effects of its substituents (isopropyl and diiodo) to predict its stability profile. This document is intended to serve as a valuable resource for researchers and professionals involved in the handling, formulation, and development of this and similar compounds.

Physicochemical Properties

| Property | Predicted Value/Information | Source/Basis |

| Molecular Formula | C6H8I2N2 | - |

| Molecular Weight | 361.95 g/mol | - |

| CAS Number | 1036396-81-2 | BLDpharm[1] |

| Appearance | Likely a solid at room temperature | General observation for similar small organic molecules |

| Solubility | Expected to have low aqueous solubility and good solubility in organic solvents like DMSO, DMF, and methanol. | The presence of the non-polar isopropyl group and the large, non-polar iodine atoms would decrease water solubility. |

| pKa | The imidazole ring has two pKa values. The pKa for the protonation of the imine nitrogen is expected to be around 5-7, while the pKa for the deprotonation of the amine nitrogen is expected to be around 14-15. The electron-withdrawing nature of the iodine atoms may slightly decrease the basicity of the imine nitrogen. | General pKa values for imidazole and substituent effects. |

Predicted Stability Profile and Degradation Pathways

The stability of 4,5-diiodo-2-isopropyl-1H-imidazole is influenced by the inherent reactivity of the imidazole ring and the nature of its substituents. Forced degradation studies, which intentionally stress the molecule under various conditions, are essential to identify potential degradation products and pathways.[2][3][4][5][6]

2.1. Hydrolytic Stability

The imidazole ring is susceptible to hydrolysis, particularly at elevated temperatures and extreme pH values. The rate and mechanism of hydrolysis are dependent on the pH of the solution.

-

Acidic Conditions: Under acidic conditions, the imidazole ring is protonated, which can facilitate nucleophilic attack by water, potentially leading to ring-opening.

-

Neutral Conditions: Hydrolysis is generally slower at neutral pH.

-

Alkaline Conditions: In basic solutions, the N-H proton can be abstracted, forming an imidazolate anion. While this can increase electron density in the ring, it can also promote other reactions. For some substituted imidazoles, hydrolysis proceeds via an E1cB mechanism involving the anion.[7]

The bulky isopropyl group at the 2-position may offer some steric hindrance, potentially slowing down the rate of hydrolytic degradation compared to un-substituted or less substituted imidazoles.

2.2. Oxidative Stability

The imidazole ring is susceptible to oxidation. Common oxidizing agents used in forced degradation studies include hydrogen peroxide (H2O2), AIBN, and atmospheric oxygen. The electron-rich nature of the imidazole ring makes it a target for electrophilic attack by oxidizing species. Potential oxidation products could involve hydroxylation of the imidazole ring or cleavage of the ring altogether.

2.3. Photostability

Iodinated organic compounds are often susceptible to photodegradation. The carbon-iodine (C-I) bond is relatively weak and can be cleaved by UV or even visible light, leading to the formation of radical species.[8] This can initiate a cascade of degradation reactions. The photodegradation of iodinated pharmaceuticals is a known phenomenon and is dependent on the wavelength of light and the presence of photosensitizers.[9] Therefore, it is highly probable that 4,5-diiodo-2-isopropyl-1H-imidazole will exhibit sensitivity to light.

2.4. Thermal Stability

In the solid state, 4,5-diiodo-2-isopropyl-1H-imidazole is expected to be relatively stable at ambient temperatures. However, at elevated temperatures, thermal decomposition can occur. Thermal analysis of imidazole-based ionic liquids and other derivatives shows that decomposition temperatures can vary widely depending on the substituents.[10][11][12][13] Decomposition pathways at high temperatures can be complex, involving fragmentation of the imidazole ring and loss of substituents.

Predicted Degradation Pathways

Caption: Predicted degradation pathways for 4,5-diiodo-2-isopropyl-1H-imidazole.

Recommended Storage Conditions

Based on the predicted stability profile, the following storage conditions are recommended to ensure the integrity of 4,5-diiodo-2-isopropyl-1H-imidazole:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. | To minimize the rate of potential hydrolytic and thermal degradation. |

| Light | Protect from light. Store in amber vials or in a dark place. | To prevent photodegradation, which is likely due to the presence of C-I bonds.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To minimize oxidative degradation. |

| Container | Keep in a tightly sealed container. | To prevent moisture uptake, which could facilitate hydrolysis. |

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of 4,5-diiodo-2-isopropyl-1H-imidazole. A High-Performance Liquid Chromatography (HPLC) method is generally suitable for this purpose.

4.1. General Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

4.2. Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop and validate a stability-indicating HPLC method capable of separating 4,5-diiodo-2-isopropyl-1H-imidazole from its potential degradation products.

Materials and Reagents:

-

4,5-diiodo-2-isopropyl-1H-imidazole reference standard

-

HPLC grade acetonitrile and methanol

-

HPLC grade water

-

Analytical grade formic acid, ammonium acetate, or other suitable buffer components

-

Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies

Instrumentation:

-

HPLC system with a UV or PDA detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Analytical balance

-

pH meter

-

Photostability chamber

-

Oven

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient of acetonitrile or methanol and an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium acetate).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV scan of the parent compound (likely in the range of 210-280 nm).

-

Injection Volume: 10 µL

Procedure:

-

Forced Degradation Sample Preparation:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat at 60-80 °C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Keep at room temperature or heat gently. Neutralize before injection.

-

Oxidation: Dissolve the compound and add 3% H2O2. Keep at room temperature.

-

Photolysis: Expose a solution of the compound to UV light (e.g., 254 nm) and white light in a photostability chamber.

-

Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point.

-

-

Method Development:

-

Inject the undergraded standard solution to determine its retention time.

-

Inject the stressed samples and analyze the chromatograms for the appearance of new peaks corresponding to degradation products.

-

Optimize the mobile phase gradient, column, and other chromatographic parameters to achieve good resolution between the parent peak and all degradation product peaks.

-

-

Method Validation (according to ICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

-

Linearity: Establish a linear relationship between concentration and peak area over a defined range.

-

Accuracy: Determine the closeness of the test results to the true value.

-

Precision: Assess the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

-

Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.

-

Summary of Predicted Stability

The following table summarizes the predicted stability of 4,5-diiodo-2-isopropyl-1H-imidazole under various stress conditions.

| Stress Condition | Predicted Stability | Likely Degradation Products |

| Acidic Hydrolysis | Susceptible, especially with heat | Ring-opened products |

| Alkaline Hydrolysis | Susceptible | Ring-opened products |

| Oxidation | Susceptible | Hydroxylated and ring-cleaved products |

| Photolysis | Highly susceptible | De-iodinated and radical-mediated products |

| Thermal (Solid) | Relatively stable at ambient temperatures, degradation at elevated temperatures | Various fragmentation products |

Conclusion

While specific experimental stability data for 4,5-diiodo-2-isopropyl-1H-imidazole is not currently available in published literature, a comprehensive stability profile can be inferred from the known chemistry of the imidazole ring and its substituents. The compound is predicted to be susceptible to hydrolysis, oxidation, and particularly photodegradation. Therefore, it is imperative to store 4,5-diiodo-2-isopropyl-1H-imidazole in a cool, dry, and dark environment, preferably under an inert atmosphere. For any application in drug development, the establishment and validation of a stability-indicating analytical method, as outlined in this guide, is a critical step to ensure the quality, safety, and efficacy of the final product. Further experimental studies are warranted to confirm these predictions and to fully characterize the degradation pathways and products.

References

- 1. 1036396-81-2|4,5-Diiodo-2-isopropyl-1H-imidazole|BLD Pharm [bldpharm.com]

- 2. biomedres.us [biomedres.us]

- 3. rjptonline.org [rjptonline.org]

- 4. biomedres.us [biomedres.us]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 7. Kinetics and mechanism of hydrolysis of substituted (trifluoromethyl)imidazoles [morressier.com]

- 8. researchgate.net [researchgate.net]

- 9. Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 4,5-Diiodo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 4,5-diiodo-2-isopropyl-1H-imidazole. This protocol is designed to be a valuable resource for researchers in medicinal chemistry and materials science, enabling the synthesis of novel substituted imidazole derivatives. The regioselectivity of the reaction can be controlled through the careful selection of catalysts and reaction conditions, allowing for the selective mono- or di-arylation of the imidazole core.

Introduction

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The functionalization of the imidazole ring through cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a powerful tool for the rapid generation of diverse molecular libraries for drug discovery and development. 4,5-Diiodo-2-isopropyl-1H-imidazole is a versatile building block that can be utilized to introduce aryl or heteroaryl substituents at the 4- and 5-positions of the imidazole ring. The presence of two iodine atoms allows for sequential or double coupling reactions, offering a pathway to complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis.[[“]] The Suzuki-Miyaura coupling, in particular, is widely employed due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of boronic acid reagents.[2] The mechanism of the Suzuki coupling involves a catalytic cycle that includes oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to afford the coupled product and regenerate the active catalyst.

Chemical Properties of 4,5-Diiodo-2-isopropyl-1H-imidazole

A summary of the key chemical properties for 4,5-diiodo-2-isopropyl-1H-imidazole is provided in the table below.

| Property | Value |

| Molecular Formula | C6H8I2N2 |

| Molecular Weight | 361.95 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF) |

| Storage | Store in a cool, dry, and dark place under an inert atmosphere. |

Experimental Protocol: Mono-Arylation of 4,5-Diiodo-2-isopropyl-1H-imidazole

This protocol describes a general procedure for the selective mono-arylation of 4,5-diiodo-2-isopropyl-1H-imidazole with an arylboronic acid. Catalyst selection is crucial for controlling regioselectivity.[3][4] For selective coupling at the more sterically accessible 5-position, a bulky phosphine ligand is often employed.

Materials:

-

4,5-Diiodo-2-isopropyl-1H-imidazole

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)2)

-

Triphenylphosphine (PPh3) or other suitable phosphine ligand

-

Potassium carbonate (K2CO3) or other suitable base

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 4,5-diiodo-2-isopropyl-1H-imidazole (1.0 mmol, 362 mg).

-

Add the arylboronic acid (1.1 mmol).

-

Add potassium carbonate (3.0 mmol, 414 mg).

-

Add Palladium(II) acetate (0.05 mmol, 11 mg) and triphenylphosphine (0.1 mmol, 26 mg).

-

Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL).

-

The reaction mixture is stirred and heated to 80-100 °C for 4-12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired mono-arylated product.

Quantitative Data (Hypothetical):

The following table summarizes the expected yields for the mono-arylation of 4,5-diiodo-2-isopropyl-1H-imidazole with various arylboronic acids based on the general protocol.

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Phenyl-4-iodo-2-isopropyl-1H-imidazole | 78 |

| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-4-iodo-2-isopropyl-1H-imidazole | 82 |

| 3 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-4-iodo-2-isopropyl-1H-imidazole | 75 |

| 4 | 2-Thiopheneboronic acid | 5-(Thiophen-2-yl)-4-iodo-2-isopropyl-1H-imidazole | 72 |

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling experiment.

Caption: Experimental workflow for the Suzuki coupling reaction.

Catalytic Cycle of Suzuki Coupling

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a well-established mechanism involving several key steps.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure the palladium source is fresh and the reaction is performed under a strict inert atmosphere. |

| Insufficiently degassed solvents | Degas all solvents thoroughly by sparging with an inert gas or by freeze-pump-thaw cycles. | |

| Poorly soluble reagents | Consider using a different solvent system or adding a co-solvent to improve solubility. | |

| Formation of side products | Homocoupling of the boronic acid | Use a slight excess of the diiodoimidazole or optimize the reaction temperature and time. |

| Protodeborylation of the boronic acid | Ensure the base is not too strong and the reaction is not heated for an excessively long time. | |

| Difficulty in purification | Co-elution of starting material and product | Optimize the eluent system for column chromatography. Consider reverse-phase chromatography if necessary. |

Conclusion

The Suzuki-Miyaura cross-coupling reaction of 4,5-diiodo-2-isopropyl-1H-imidazole provides an efficient and versatile method for the synthesis of a wide range of substituted imidazole derivatives. The protocol outlined in this document serves as a starting point for the development of novel compounds for applications in drug discovery and materials science. Careful optimization of reaction parameters, particularly the choice of catalyst and ligand, can allow for the selective synthesis of either mono- or di-arylated products.

References

- 1. Suzuki Reaction General Procedure - Consensus Academic Search Engine [consensus.app]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. 4,5-Diiodo-1H-imidazole | C3H2I2N2 | CID 2773382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Sonogashira cross-coupling reactions with 4,5-diiodo-2-isopropyl-1H-imidazole. This versatile building block allows for the introduction of one or two different alkyne moieties, opening avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The protocols are based on established methodologies for Sonogashira reactions with dihalogenated and electron-rich heterocyclic compounds.

Introduction

The Sonogashira cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] The 4,5-diiodo-2-isopropyl-1H-imidazole is an attractive substrate for this reaction due to the presence of two reactive C-I bonds, allowing for mono- or di-alkynylation. This enables the synthesis of a diverse range of substituted imidazoles, which are important scaffolds in many pharmaceutical agents.

Key Considerations for 4,5-Diiodo-2-isopropyl-1H-imidazole

-

Regioselectivity: In dihalogenated systems, the first Sonogashira coupling generally occurs at the more reactive C-I bond. For 4,5-diiodo-2-isopropyl-1H-imidazole, the electronic environment of the C4 and C5 positions is similar. Therefore, mono-alkynylation may result in a mixture of 4-alkynyl-5-iodo and 4-iodo-5-alkynyl isomers. However, the steric bulk of the 2-isopropyl group could influence the regioselectivity. Careful optimization of reaction conditions and thorough characterization of the products are crucial. In some dihaloarene systems, the introduction of the first alkyne group can activate the second C-I bond for a subsequent coupling.[3][4]

-

Double Coupling: The presence of two iodo groups allows for a double Sonogashira coupling to synthesize symmetrically or unsymmetrically disubstituted alkynyl imidazoles. Symmetrical compounds can be prepared by using an excess of the alkyne, while unsymmetrical derivatives can be accessed through a sequential one-pot reaction.[5][6]

-

Influence of the Imidazole N-H: The acidic proton of the imidazole ring can be deprotonated by the amine base used in the reaction. This can affect the electronic properties of the imidazole ring and its reactivity in the catalytic cycle. In some cases, N-protection of the imidazole might be considered to avoid potential side reactions or to improve solubility, although many Sonogashira reactions on N-H containing heterocycles proceed without protection.[2]

-

Copper-Free vs. Copper-Cocatalyzed Systems: While the classic Sonogashira reaction uses a copper(I) co-catalyst, copper-free conditions have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.[1][7] The choice between the two systems will depend on the specific substrates and the desired outcome. For diiodo compounds where sequential reactions are desired, copper-free systems might offer better control.

Experimental Protocols

Materials and General Conditions:

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

-

Anhydrous solvents should be used.

-

Palladium catalysts and ligands can be air-sensitive and should be handled accordingly.

Protocol 1: Mono-Sonogashira Coupling of 4,5-Diiodo-2-isopropyl-1H-imidazole

This protocol aims to synthesize a mono-alkynylated imidazole. Note that a mixture of regioisomers might be obtained.

Diagram of the Experimental Workflow for Mono-alkynylation

Caption: Workflow for the mono-Sonogashira coupling.

Procedure:

-

To a Schlenk flask, add 4,5-diiodo-2-isopropyl-1H-imidazole (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.)), and copper(I) iodide (0.04-0.10 equiv., if used).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous solvent, such as a mixture of THF and triethylamine (Et₃N) (e.g., 2:1 v/v).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the terminal alkyne (1.0-1.2 equiv.) dropwise via syringe.

-

Heat the reaction mixture to a temperature between room temperature and 60°C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated product(s).

Protocol 2: Double Sonogashira Coupling for Symmetrical 4,5-Dialkynyl-2-isopropyl-1H-imidazole

This protocol is for the synthesis of a symmetrically disubstituted imidazole.

Diagram of the Experimental Workflow for Symmetrical Di-alkynylation

Caption: Workflow for symmetrical di-alkynylation.

Procedure:

-

Follow steps 1-3 from Protocol 1, using a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05-0.10 equiv.) and CuI (0.10-0.20 equiv.).

-

Add the terminal alkyne (>2.2 equiv.) to the reaction mixture.

-

Heat the reaction to a higher temperature, typically between 60°C and 100°C, to drive the reaction to completion.

-

Monitor the disappearance of the starting material and mono-alkynylated intermediates by TLC or LC-MS.

-

Follow steps 8-11 from Protocol 1 for workup and purification to obtain the symmetrically disubstituted product.

Protocol 3: One-Pot Sequential Double Sonogashira Coupling for Unsymmetrical 4,5-Dialkynyl-2-isopropyl-1H-imidazole

This advanced protocol allows for the synthesis of imidazoles with two different alkyne substituents in a single reaction vessel.

Diagram of the Logical Relationship for Sequential Di-alkynylation

Caption: Logical steps for unsymmetrical di-alkynylation.

Procedure:

-

Perform the first coupling reaction as described in Protocol 1, using the first terminal alkyne (1.1 equiv.) under mild conditions (e.g., room temperature) to favor mono-substitution.

-

Monitor the reaction closely until the starting diiodoimidazole is consumed.

-

Once the first coupling is complete, add the second terminal alkyne (>1.2 equiv.) to the same reaction mixture.

-

If necessary, add an additional portion of the palladium catalyst, CuI, and base.

-

Increase the reaction temperature (e.g., to 80-100°C) to facilitate the second coupling reaction.

-

Monitor the reaction for the formation of the unsymmetrically disubstituted product and the disappearance of the mono-alkynylated intermediate.

-

Upon completion, perform the workup and purification as described in Protocol 1 to isolate the final unsymmetrical product.

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction parameters for Sonogashira couplings of dihaloheterocycles, which can be used as a starting point for the optimization of reactions with 4,5-diiodo-2-isopropyl-1H-imidazole. Yields are representative and will vary depending on the specific alkyne used.

Table 1: Conditions for Mono-alkynylation of Dihaloheterocycles

| Entry | Dihalo-Substrate | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | 2,3-diiodoindole[3][4] | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | RT | 2-4 | 50-70 |

| 2 | 2,4-dibromoimidazole deriv. | PdCl₂(PPh₃)₂ (5) | CuI (10) | Et₃N | Dioxane | 80 | 12 | 60-85 |

| 3 | 1,2,3-triiodobenzene[6][8] | Pd(PPh₃)₄ (5) | CuI (20) | i-Pr₂NH | THF | RT | 1 | 70-90 |

| 4 | 2,8-diiodopurine deriv. | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | DMF | 80 | 16 | 65-85 |

Table 2: Conditions for Symmetrical Di-alkynylation of Dihaloheterocycles

| Entry | Dihalo-Substrate | Alkyne (equiv.) | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|---|

| 1 | 2,3-diiodobenzofuran[3][4] | 2.2 | Pd(PPh₃)₄ (10) | CuI (20) | Et₃N | Dioxane | 60 | 12 | 70-90 |

| 2 | 2,4-dibromoimidazole deriv. | 2.5 | PdCl₂(PPh₃)₂ (10) | CuI (20) | Et₃N | Dioxane | 100 | 24 | 75-95 |

| 3 | 1,2,3-triiodobenzene[6][8] | 2.2 | Pd(PPh₃)₄ (5) | CuI (20) | i-Pr₂NH | THF | 60 | 3 | 60-80 |

| 4 | 1,1'-diiodoferrocene | 2.2 | Pd(P(t-Bu)₃)₂ (5) | CuI (10) | i-Pr₂NH | THF | RT | 1 | >90 |

Potential Applications

Substituted imidazoles are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities. The introduction of alkynyl groups via the Sonogashira reaction provides a versatile handle for further chemical transformations, such as:

-

Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to link the imidazole core to other molecules of interest, including biomolecules.

-

Further Functionalization: The alkyne can be reduced to the corresponding alkene or alkane, or it can undergo various addition reactions.

-

Synthesis of Fused Heterocycles: Intramolecular cyclization reactions involving the alkyne and a suitable functional group can lead to the formation of novel fused heterocyclic systems.[9]

-

Materials Science: Conjugated systems containing imidazole and alkyne units may possess interesting photophysical or electronic properties for applications in organic electronics.

These protocols and application notes provide a solid foundation for researchers to explore the rich chemistry of 4,5-diiodo-2-isopropyl-1H-imidazole using the Sonogashira cross-coupling reaction. As with any new substrate, empirical optimization of the reaction conditions is recommended to achieve the best results.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00530A [pubs.rsc.org]

- 4. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Heck Reaction of 4,5-diiodo-2-isopropyl-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing the Heck reaction on 4,5-diiodo-2-isopropyl-1H-imidazole. The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2] This methodology is particularly valuable in drug discovery and development for the construction of complex molecular architectures.

The protocols outlined below are based on established principles of the Mizoroki-Heck reaction and can be adapted for various alkene coupling partners.[1][3] Due to the presence of two iodine atoms on the imidazole ring, both mono- and di-substitution products are possible, and reaction conditions can be tuned to favor one over the other.

General Considerations

The Heck reaction is a versatile C-C bond-forming reaction with several key components that influence its outcome:[1][2][3]

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precursor like palladium(II) acetate (Pd(OAc)₂). Other common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1][4]

-

Ligand: Phosphine ligands are frequently employed to stabilize the palladium catalyst and modulate its reactivity. Triphenylphosphine (PPh₃) is a common choice. The use of bulky electron-rich phosphines or N-heterocyclic carbenes (NHCs) can enhance catalytic activity, particularly for less reactive halides.[5]

-

Base: A base is required to neutralize the hydrogen halide (HI) generated during the catalytic cycle.[4] Common bases include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethylacetamide (DMA), or acetonitrile (MeCN) are typically used. In some cases, ionic liquids have been shown to be effective, offering advantages in catalyst recycling.[6]

-

Alkene: The nature of the alkene coupling partner is critical. Electron-deficient alkenes, such as acrylates and styrenes, are generally more reactive in the Heck reaction.[1]

Experimental Protocols

The following protocols provide a starting point for the Heck reaction of 4,5-diiodo-2-isopropyl-1H-imidazole. Optimization of these conditions may be necessary for specific alkene substrates to achieve desired yields and selectivity.

Protocol 1: Mono-Olefination of 4,5-diiodo-2-isopropyl-1H-imidazole

This protocol is designed to favor the mono-substituted product by using a controlled stoichiometry of the alkene.

Materials:

-

4,5-diiodo-2-isopropyl-1H-imidazole

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add 4,5-diiodo-2-isopropyl-1H-imidazole (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

-

Add anhydrous DMF to dissolve the solids.

-

To this solution, add the alkene (1.1 equiv) and triethylamine (2.0 equiv).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-olefinated product.

Protocol 2: Double Heck Reaction for Di-Olefination

This protocol aims to achieve di-substitution by using an excess of the alkene.

Materials:

-

4,5-diiodo-2-isopropyl-1H-imidazole

-

Alkene (e.g., styrene, butyl acrylate)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous Dimethylacetamide (DMA)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a dry reaction vessel equipped with a condenser and under an inert atmosphere, combine 4,5-diiodo-2-isopropyl-1H-imidazole (1.0 equiv), palladium(II) acetate (0.05 equiv), and triphenylphosphine (0.1 equiv).

-

Add anhydrous DMA to the vessel.

-

Add the alkene (2.5-3.0 equiv) and potassium carbonate (3.0 equiv).

-

Heat the reaction mixture to a higher temperature, typically 120-140 °C, and monitor its progress.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the inorganic base and wash the solid with ethyl acetate.

-

Combine the organic filtrates, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent in vacuo.

-

Purify the residue by column chromatography to obtain the di-substituted product.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck reaction of diiodo-heterocycles, which can be applied to 4,5-diiodo-2-isopropyl-1H-imidazole.

| Parameter | Condition for Mono-Substitution | Condition for Di-Substitution |

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Pd(OAc)₂ or other Pd(II) salts |

| Catalyst Loading | 1-5 mol% | 3-10 mol% |

| Ligand | PPh₃, P(o-tol)₃ | PPh₃, Buchwald ligands, NHCs |

| Ligand Loading | 2-10 mol% | 6-20 mol% |

| Base | Et₃N, NaOAc | K₂CO₃, Cs₂CO₃ |

| Base Stoichiometry | 1.5-2.5 equiv | 2.5-4.0 equiv |

| Solvent | DMF, MeCN | DMA, NMP |

| Temperature | 80-110 °C | 110-150 °C |

| Alkene Stoichiometry | 1.0-1.5 equiv | 2.2-5.0 equiv |

Visualizations

Heck Reaction Catalytic Cycle

Caption: The catalytic cycle of the Heck reaction.

Experimental Workflow for Heck Reaction

Caption: A typical experimental workflow for the Heck reaction.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Heck Reaction [organic-chemistry.org]

- 3. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. Heck Reaction—State of the Art [mdpi.com]

- 6. The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4,5-Diiodo-2-isopropyl-1H-imidazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Diiodo-2-isopropyl-1H-imidazole is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. The diiodo-substitution pattern of this heterocyclic scaffold provides two reactive handles for the introduction of various aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space around the imidazole core to optimize biological activity, selectivity, and pharmacokinetic properties of drug candidates.

The 2-isopropyl group on the imidazole ring is a key feature that can enhance the binding affinity and selectivity of the final compounds for their target proteins. This is particularly relevant in the development of inhibitors for kinases such as p38 mitogen-activated protein kinase (MAPK), where the 2-substituent can occupy a specific hydrophobic pocket in the ATP-binding site.

Application: A Building Block for p38 MAPK Inhibitors

The p38 MAPK signaling pathway plays a crucial role in the inflammatory response by regulating the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Dysregulation of this pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. Consequently, inhibitors of p38 MAPK are of significant interest as potential therapeutic agents.

The 4,5-diaryl-imidazole scaffold is a well-established pharmacophore for p38 MAPK inhibitors. By employing 4,5-diiodo-2-isopropyl-1H-imidazole as a starting material, medicinal chemists can efficiently synthesize a library of 4,5-diaryl-2-isopropyl-1H-imidazoles for structure-activity relationship (SAR) studies. The iodine atoms are sequentially or simultaneously replaced with various (hetero)aryl groups using the Suzuki-Miyaura cross-coupling reaction. This approach allows for the fine-tuning of the inhibitor's properties to achieve high potency and selectivity.

Data Presentation: In Vitro Activity of Representative p38 MAPK Inhibitors

The following table summarizes the in vitro biological data for a series of 2-substituted-4,5-diaryl-imidazole derivatives, which are structural analogs of compounds that can be synthesized from 4,5-diiodo-2-isopropyl-1H-imidazole. The data highlights the potency of these compounds against the p38α MAPK enzyme and their effect on TNF-α release in a human whole blood (HWB) assay.

| Compound ID | 2-Substituent | 4-Aryl Group | 5-Aryl Group | p38α IC50 (nM)[1] | HWB TNF-α IC50 (nM)[1] |

| 1 | Isopropyl | 4-Fluorophenyl | 4-Pyridyl | 150 | 500 |

| 2 | Isopropyl | 4-Fluorophenyl | 2-Aminopyridin-4-yl | 50 | 180 |

| 3 | Methylthio | 4-Fluorophenyl | 4-Pyridyl | 200 | 650 |

| 4 | Methylthio | 4-Fluorophenyl | 2-Aminopyridin-4-yl | 80 | 250 |

Experimental Protocols

General Synthesis Workflow

The general synthetic strategy to access 4,5-diaryl-2-isopropyl-1H-imidazoles from the diiodo precursor is a two-step Suzuki-Miyaura cross-coupling reaction. This allows for the introduction of different aryl groups at the 4- and 5-positions.

Caption: Synthetic workflow for 4,5-diaryl-2-isopropyl-1H-imidazoles.

Detailed Protocol: Two-Step Suzuki-Miyaura Cross-Coupling

Step 1: Synthesis of 4-(4-Fluorophenyl)-5-iodo-2-isopropyl-1H-imidazole

-

To a solution of 4,5-diiodo-2-isopropyl-1H-imidazole (1.0 eq) in a mixture of toluene, ethanol, and water (2:1:1) is added (4-fluorophenyl)boronic acid (1.1 eq) and sodium carbonate (3.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(4-fluorophenyl)-5-iodo-2-isopropyl-1H-imidazole.

Step 2: Synthesis of 4-(4-Fluorophenyl)-5-(pyridin-4-yl)-2-isopropyl-1H-imidazole (Compound 1)

-

To a solution of 4-(4-fluorophenyl)-5-iodo-2-isopropyl-1H-imidazole (1.0 eq) in a mixture of toluene, ethanol, and water (2:1:1) is added pyridin-4-ylboronic acid (1.2 eq) and sodium carbonate (3.0 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the reaction mixture is heated to 80 °C under an argon atmosphere for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the final compound.

Protocol: p38α MAPK Inhibition Assay

The inhibitory activity of the synthesized compounds against the p38α MAPK enzyme can be determined using a standard in vitro kinase assay.

-

The p38α enzyme, a biotinylated peptide substrate, and ATP are incubated in a kinase reaction buffer.

-

The synthesized compounds are added at various concentrations to determine their IC50 values.

-

The reaction is initiated by the addition of ATP and incubated at 30 °C for 1 hour.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway